Product packaging for R-(-)-Columbianetin(Cat. No.:CAS No. 52842-47-4)

R-(-)-Columbianetin

Cat. No.: B1207510
CAS No.: 52842-47-4
M. Wt: 246.26 g/mol
InChI Key: YRAQEMCYCSSHJG-LLVKDONJSA-N
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Description

Historical Context and Discovery of Furanocoumarins in Botanical Systems

The broader class of coumarins, which serve as the structural foundation for furanocoumarins, has a long history of association with medicinal plants. Coumarin (B35378) itself was first isolated in 1820 by Vogel researchgate.net. The name "coumarin" is derived from "coumarou," a Caribbean term for the Tonka bean tree (Dipteryx odorata), known for its characteristic sweet scent researchgate.net. Naturally occurring coumarins are phenolic compounds found extensively in the plant kingdom, with particular abundance in families such as Apiaceae (e.g., carrots, parsley) and Rutaceae (e.g., citrus fruits) researchgate.netwikipedia.orglac-bac.gc.ca.

Furanocoumarins, specifically, gained prominence due to their unique properties, including phototoxicity and medicinal applications edgccjournal.orgexlibrisgroup.com. Historically, plants rich in furanocoumarins, such as those from the Heracleum genus (Apiaceae family), were utilized in traditional medicine for treating skin conditions like vitiligo and psoriasis eurekaselect.comjchemrev.com. These compounds are biosynthesized through pathways involving phenylpropanoid and mevalonate (B85504) metabolism wikipedia.org. Plants produce furanocoumarins partly as a defense mechanism against herbivores and pathogens chemeurope.com. While synthetic chemistry has advanced drug discovery, natural products, including furanocoumarins, continue to be a vital source for new therapeutic agents nih.gov.

Structural Classification and Stereochemical Significance of R-(-)-Columbianetin within the Furanocoumarin Family

Furanocoumarins are defined by a tricyclic aromatic system comprising a furan (B31954) ring fused to an α-benzopyrone (coumarin) core mdpi.com. The fusion of the furan ring to the coumarin structure can occur in different positions, leading to two primary structural classifications: linear and angular furanocoumarins researchgate.netwikipedia.orgchemeurope.commdpi.com.

Linear Furanocoumarins: In this type, the furan ring is fused at the 6 and 7 positions of the coumarin structure. Psoralen (B192213) is a classic example of a linear furanocoumarin researchgate.netwikipedia.orgmdpi.com.

Angular Furanocoumarins: Here, the furan ring is fused at the 7 and 8 positions of the coumarin structure. Angelicin (B190584) serves as a representative angular furanocoumarin researchgate.netwikipedia.orgmdpi.com.

This compound is a dihydrofuranocoumarin, indicating a partially reduced furan ring within its structure researchgate.net. Its chemical identity is precisely defined by its molecular formula, C14H14O4, and a molecular weight of 246.26 g/mol nih.govnih.govfda.gov. The systematic IUPAC name for this compound is (8R)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one nih.govfda.govebi.ac.uk.

The "R" in this compound denotes the absolute configuration at a chiral center within the molecule, determined using the Cahn-Ingold-Prelog (CIP) priority rules nih.govfda.govlibretexts.org. The "(-)" signifies its levorotatory optical activity, meaning it rotates the plane of polarized light to the left nih.govfda.gov. Stereochemistry is critically important in medicinal chemistry, as enantiomers (mirror-image isomers) of a compound can exhibit vastly different pharmacological effects, as tragically exemplified by the thalidomide (B1683933) disaster, where one enantiomer was a sedative and the other a potent teratogen libretexts.orgcareerendeavour.commgscience.ac.in. Therefore, the specific R configuration of Columbianetin (B30063) is a key determinant of its potential biological interactions. Columbianetin and its enantiomers have been identified in various plant species, including Angelica gigas and Melicope semecarpifolia nih.govnih.gov.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC14H14O4
Molecular Weight246.26 g/mol
IUPAC Name(8R)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one
CAS Number52842-47-4
Optical ActivityLevorotatory (-)
Stereochemistry(R) configuration at the chiral center (C-8)

Table 2: Classification of Common Furanocoumarins

FuranocoumarinTypePrimary Botanical Families
PsoralenLinearApiaceae, Rutaceae
AngelicinAngularApiaceae, Rutaceae
XanthotoxinLinearApiaceae, Rutaceae
BergaptenLinearApiaceae, Rutaceae
BergamottinLinearRutaceae
PimpinellinAngularApiaceae, Rutaceae
SphondinAngularApiaceae, Rutaceae
IsobergaptenAngularApiaceae, Rutaceae

Current Research Landscape and Future Directions in Furanocoumarin Investigations

Current research into furanocoumarins, including this compound, spans several key areas, reflecting their multifaceted nature. A significant focus is on their potential as anticancer agents, with studies demonstrating that furanocoumarins can modulate various cellular mechanisms such as apoptosis, autophagy, and cell cycle arrest researchgate.netmdpi.com. They have shown promise in combating a range of malignancies, including leukemia, glioma, breast, lung, and liver cancers, often exhibiting synergistic effects when combined with conventional chemotherapy mdpi.com.

Beyond oncology, furanocoumarins are being investigated for their antioxidant properties, roles in pain relief, and potential as blood thinners researchgate.net. Their historical use in treating inflammatory skin conditions like psoriasis continues to be explored, with research aiming to develop safer alternatives to existing treatments that may involve DNA crosslinking eurekaselect.com.

Furthermore, the complex interactions of furanocoumarins with drug metabolism, particularly their inhibition of cytochrome P450 enzymes, are a subject of intense study. The well-known "grapefruit juice effect," attributed to compounds like bergamottin, highlights the clinical relevance of these interactions chemeurope.comjfda-online.com.

Future research directions are likely to include:

Mechanistic Elucidation: Deeper understanding of the molecular pathways targeted by furanocoumarins in various diseases.

Drug Development: Designing novel furanocoumarin derivatives with enhanced efficacy and reduced toxicity, particularly concerning phototoxicity and DNA interactions.

Pharmacokinetic Studies: Comprehensive analysis of absorption, distribution, metabolism, and excretion to optimize therapeutic use.

Biosynthesis and Evolution: Investigating the genetic and enzymatic basis of furanocoumarin production, which exhibits examples of convergent evolution across diverse plant families researchgate.net.

Analytical Methodologies: Continued development and refinement of techniques for accurate identification and quantification in food, herbal products, and biological samples lac-bac.gc.cajfda-online.comvscht.czoup.com.

The ongoing exploration of furanocoumarins promises to unlock new therapeutic avenues and a more profound understanding of plant-derived bioactive compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O4 B1207510 R-(-)-Columbianetin CAS No. 52842-47-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52842-47-4

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

(8R)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one

InChI

InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3/t11-/m1/s1

InChI Key

YRAQEMCYCSSHJG-LLVKDONJSA-N

Isomeric SMILES

CC(C)([C@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O

Canonical SMILES

CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O

Synonyms

columbianetin
columbianetin, (+-)-isomer
columbianetin, (S)-isome

Origin of Product

United States

Biosynthetic Pathways and Enantioselective Formation of Columbianetin

Enzymatic Catalysis and Precursor Utilization in Furanocoumarin Biosynthesis

The journey of furanocoumarin biosynthesis, including that of columbianetin (B30063), commences with fundamental metabolic pathways. L-phenylalanine, derived from the shikimate pathway, serves as the universal precursor for all phenylpropanoid compounds oup.comwikipedia.orgmdpi.comunc.edursc.orgmdpi.com. This amino acid is converted to trans-cinnamic acid via the action of phenylalanine ammonia-lyase (PAL) wikipedia.orgunc.edursc.org. Subsequently, trans-cinnamic acid undergoes hydroxylation at the para-position by cinnamate (B1238496) 4-hydroxylase (C4H) to yield p-coumaric acid wikipedia.orgrsc.orgjfda-online.com.

The pathway then proceeds through a series of enzymatic steps, often involving p-coumaroyl-CoA, to ultimately form umbelliferone (B1683723) (7-hydroxycoumarin) wikipedia.orgjfda-online.comannualreviews.orgmdpi.comacs.org. While the precise enzymes for the conversion of p-coumaric acid to umbelliferone can vary, key steps include ortho-hydroxylation and cyclization reactions. For instance, p-coumaroyl-CoA can be hydroxylated by enzymes like p-coumaroyl CoA 2'-hydroxylase (C2'H), followed by spontaneous lactonization to produce umbelliferone wikipedia.orgresearchgate.netresearchgate.net. Umbelliferone stands as the common foundational precursor for both linear and angular furanocoumarins wikipedia.orgmdpi.commdpi.commdpi.comacs.orgresearchgate.netcdnsciencepub.comcdnsciencepub.com.

The next critical enzymatic step is the prenylation of umbelliferone, where a dimethylallyl pyrophosphate moiety is attached. This reaction is catalyzed by prenyltransferases, such as umbelliferone dimethylallyltransferases (UDTs) wikipedia.orgjfda-online.comannualreviews.orgmdpi.comacs.orgresearchgate.netresearchgate.netresearchgate.net. The position of prenylation dictates the subsequent pathway: prenylation at the C-6 position leads to precursors for linear furanocoumarins, while prenylation at the C-8 position is characteristic of the pathway towards angular furanocoumarins mdpi.com.

Investigation of Biosynthetic Branch Pathways to Angular Furanocoumarins

Following the prenylation of umbelliferone, the biosynthetic pathway diverges to produce either linear or angular furanocoumarins mdpi.commdpi.comresearchgate.netcdnsciencepub.com. For the synthesis of angular furanocoumarins, the prenylated intermediate, typically osthenol (B192027) (also known as demethylsuberosin), undergoes further modifications. Osthenol is first converted to (+)-marmesin by marmesin (B225713) synthase jfda-online.comannualreviews.orgmdpi.com. Marmesin then serves as a substrate for enzymes that lead to the formation of angular furanocoumarins.

Specifically, osthenol is transformed into (+)-columbianetin by an enzyme referred to as columbianetin synthase wikipedia.orgmdpi.comacs.org. This step is pivotal in the formation of the angular furanocoumarin skeleton. Subsequently, (+)-columbianetin is converted into angelicin (B190584), which is recognized as the initial angular furanocoumarin in the pathway wikipedia.orgmdpi.comacs.orgresearchgate.netresearchgate.netcdnsciencepub.comnih.gov. This progression from osthenol to (+)-columbianetin and then to angelicin represents a distinct branch from the pathway leading to linear furanocoumarins like psoralen (B192213) mdpi.comresearchgate.netcdnsciencepub.com.

Identification and Functional Characterization of Biosynthetic Genes (e.g., CYP71AJ1 orthologs)

The molecular basis of furanocoumarin biosynthesis is increasingly being elucidated through the identification and characterization of the involved genes, particularly those encoding cytochrome P450 (CYP) monooxygenases. Psoralen synthase (CYP71AJ1), identified in Ammi majus, is a key enzyme in the biosynthesis of linear furanocoumarins nih.govresearchgate.net.

Research has identified orthologs of CYP71AJ1 in other plant species, such as Apium graveolens (CYP71AJ2) and Pastinaca sativa (CYP71AJ3 and CYP71AJ4) nih.gov. While CYP71AJ2 and CYP71AJ3 exhibit psoralen synthase activity, CYP71AJ4 has been functionally characterized as an angelicin synthase nih.gov. This enzyme specifically catalyzes the conversion of (+)-columbianetin to angelicin, making it the first fully characterized P450 monooxygenase dedicated to the angular furanocoumarin pathway nih.gov.

The enzymes involved in furanocoumarin biosynthesis, including those from the CYP71 and CYP82D families, are crucial for furan-ring formation and hydroxylation, contributing to the structural diversity of these compounds researchgate.netcirad.fr. The high sequence identity between CYP71AJ3 (psoralen synthase) and CYP71AJ4 (angelicin synthase) suggests a shared evolutionary origin through gene duplication and subsequent neofunctionalization nih.gov. This highlights the dynamic evolution of metabolic pathways, with different plant lineages sometimes recruiting distinct enzyme families (e.g., CYP71, CYP82D) to achieve similar furanocoumarin structures, indicative of convergent evolution researchgate.netcirad.fr.

Stereochemical Control Mechanisms in Natural Columbianetin Synthesis

The biosynthesis of R-(-)-Columbianetin results in a specific stereochemical configuration, yielding (+)-columbianetin wikipedia.orgmdpi.comacs.orgcdnsciencepub.comnih.gov. The enzyme responsible for this stereoselective conversion of osthenol to (+)-columbianetin is columbianetin synthase wikipedia.orgmdpi.comacs.org. While the precise mechanism by which this enzyme establishes the chiral center at the C-3' position is not fully detailed, it is understood to be a stereospecific enzymatic process.

The subsequent transformation of (+)-columbianetin to angelicin by angelicin synthase (CYP71AJ4) involves the stereoselective abstraction of a syn-hydrogen from the C-3' position of columbianetin nih.gov. This reaction mechanism underscores the high degree of stereochemical control exerted by these enzymes during the biosynthesis of angular furanocoumarins. The pathway's ability to consistently produce the R-enantiomer of columbianetin demonstrates sophisticated enzymatic machinery designed to control chirality, a common feature in the biosynthesis of complex natural products.

Table 1: Kinetic Parameters of Angelicin Synthase (CYP71AJ4)

ParameterValueUnitSubstrate
Km2.1 ± 0.4µM(+)-Columbianetin
kcat112 ± 14min-1(+)-Columbianetin

Data derived from functional expression studies of CYP71AJ4 in yeast cells nih.gov.

List of Compounds Mentioned:

this compound

Columbianetin

Umbelliferone (7-hydroxycoumarin)

Osthenol

(+)-Marmesin

Angelicin

Psoralen

Demethylsuberosin

Cinnamic acid

p-Coumaric acid

p-Coumaroyl-CoA

Bergapten

Xanthotoxol

Isopimpinellin

5-Methoxypsoralen (5-MOP)

Isobergapten

Sphondin

Pimpinellin

Xanthotoxin

Chemical Synthesis Strategies and Preparation of Columbianetin Derivatives

Total Synthesis Approaches for (±)-Columbianetin

The total synthesis of racemic (±)-columbianetin has been achieved through several methodologies, often involving key chemical transformations to construct the core furanocoumarin structure.

Domino On-Water, In-Water Processes

A notable strategy for the synthesis of (±)-columbianetin involves a domino on-water, in-water process. This approach highlights the operational simplicity and efficiency of using water as a reaction medium. lookchem.commolaid.com For reactants that are partially soluble in water, both on-water (at the organic-water interface) and in-water (in the aqueous phase) reactions can occur simultaneously. scispace.com This methodology was applied to a key step in the synthesis of columbianetin (B30063), which involved an aromatic Claisen rearrangement, yielding excellent results. scispace.com The domino process serves as a crucial step in the synthesis of not only (±)-columbianetin but also related natural products like (±)-columbianetin acetate (B1210297), (±)-zosimin, (±)-libanorin, and (±)-angelmarin. molaid.com This approach is recognized for its potential in green chemistry, offering economic and environmental benefits. scispace.com

Oxidation Reactions in Synthesis (e.g., m-chloroperoxybenzoic acid)

Oxidation reactions are critical in the synthesis of (±)-columbianetin. A common oxidizing agent used is m-chloroperoxybenzoic acid (m-CPBA). cdnsciencepub.comcommonorganicchemistry.com In one synthetic route, 2,4-dihydroxy-3-(3-methyl-2-butenyl)benzaldehyde is oxidized with m-CPBA in a neutral medium. cdnsciencepub.com This reaction leads to the formation of (±)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-4-hydroxybenzofuran-5-aldehyde, a key intermediate for columbianetin. cdnsciencepub.com The epoxidation of osthenol (B192027) with m-CPBA in the presence of potassium carbonate is another method that readily produces racemic columbianetin in high yield. griffith.edu.au The versatility of m-CPBA allows for various oxidations, including the conversion of alkenes to epoxides, which is a fundamental step in forming the dihydrofuran ring of columbianetin. commonorganicchemistry.comorganic-chemistry.org

Malonic Acid Condensation in Furanocoumarin Synthesis

The final step in constructing the coumarin (B35378) ring system often involves a condensation reaction. The Knoevenagel condensation, a variant of which uses malonic acid, is a widely applied method for synthesizing coumarins. biomedres.us In the synthesis of (±)-columbianetin, the intermediate aldehyde, (±)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-4-hydroxybenzofuran-5-aldehyde, is condensed with malonic acid. cdnsciencepub.com This reaction, typically carried out in pyridine (B92270) with a small amount of aniline, forms (±)-3-carboxy-columbianetin, which is then decarboxylated to yield (±)-columbianetin. cdnsciencepub.com This condensation is a fundamental reaction for creating the C-3 substituted coumarin core from salicylaldehyde (B1680747) derivatives. biomedres.us

Enantioselective Synthesis of Columbianetin and its Stereoisomers

Producing a specific enantiomer, such as the naturally occurring R-(-)-Columbianetin, requires enantioselective synthesis methods that can control the stereochemistry of the product.

Chiral Catalyst Applications (e.g., Shi Epoxidation)

The Shi asymmetric epoxidation is a powerful tool for the enantioselective synthesis of columbianetin. griffith.edu.auorganic-chemistry.org This method utilizes a chiral ketone catalyst, often derived from D-fructose, and a stoichiometric oxidant like Oxone (potassium peroxymonosulfate) to epoxidize alkenes with high enantioselectivity. organic-chemistry.orgscribd.comsigmaaldrich.com The proposed mechanism involves the in-situ generation of a chiral dioxirane, which acts as the epoxidizing agent. organic-chemistry.org

In the synthesis of (+)-columbianetin, the Shi epoxidation is applied to osthenol. griffith.edu.au However, direct epoxidation of osthenol under standard Shi conditions results in low yields and negligible enantioselectivity. griffith.edu.aucore.ac.uk This is attributed to the presence of the free phenol (B47542) group, which interferes with the reaction. griffith.edu.aucore.ac.uk To overcome this, the phenol group of osthenol is first protected, for example, as a tert-butyldimethylsilyl (TBS) ether. griffith.edu.au The Shi epoxidation of the protected osthenol, followed by deprotection, yields (+)-columbianetin with good enantiomeric excess. griffith.edu.aucore.ac.uk The use of either the D- or L-fructose-derived catalyst allows for enantiodivergent access to either enantiomer of columbianetin. griffith.edu.au

Semi-Synthesis and Derivatization of Columbianetin

Semi-synthesis starts with a natural product, in this case, columbianetin, and modifies it chemically to create new derivatives. researchgate.netscripps.edu This approach is valuable for exploring structure-activity relationships and developing new compounds with potentially enhanced biological properties. researchgate.netbharatividyapeeth.edu

Derivatization techniques commonly employed in semi-synthesis include oxidation, reduction, alkylation, acylation, hydrolysis, and esterification. numberanalytics.com For instance, the hydroxyl group of columbianetin can be esterified or etherified to produce new analogues. The primary goal of creating these derivatives is often to improve features such as potency, selectivity, stability, and bioavailability. researchgate.netbharatividyapeeth.edu The process involves modifying functional groups on the columbianetin scaffold to generate a library of new compounds for further investigation. researchgate.netnumberanalytics.com

Synthesis of Columbianetin Acetate and Related Esters

The hydroxyl group in the columbianetin structure provides a convenient handle for the synthesis of various ester derivatives. These esters are often prepared to modify the lipophilicity and other physicochemical properties of the parent molecule.

Columbianetin acetate is an acetate ester that results from the formal acetylation of the tertiary hydroxy group of this compound. chemicalbook.com While it is a known natural product found in plants like Angelica pubescens, its synthesis is a key step in the preparation of other complex coumarins. chemicalbook.comtechscience.comresearchgate.net For instance, a domino on-water, in-water process has been developed for the efficient synthesis of (±)-columbianetin, which is then used to produce (±)-columbianetin acetate. researchgate.net

The synthesis of other esters has also been explored. An efficient and environmentally friendly method for synthesizing angelmarin (B13405908) and its analogs from columbianetin involves a zinc oxide (ZnO) mediated esterification. researchgate.net This reaction demonstrates a practical approach to creating a variety of ester derivatives. Another example is the synthesis of columbianetin iodoacetate, which can be prepared by reacting columbianetin with iodoacetic acid. This intermediate can then be used to synthesize further derivatives, such as phosphonium (B103445) salts, by reacting it with triphenylphosphine. researchgate.net

Table 1: Synthesis of Columbianetin Esters

Derivative NameParent CompoundKey Reagents/Reaction TypeReference
Columbianetin Acetate(±)-ColumbianetinDomino process intermediate researchgate.net
AngelmarinColumbianetinZnO mediated esterification researchgate.net
Columbianetin IodoacetateColumbianetinEsterification researchgate.net
Phosphonium (2-oxo-2-columbianetinoxyethyl) triphenyl-, iodideColumbianetin iodoacetateReaction with Triphenylphosphine researchgate.net

Exploration of Other Structurally Modified Derivatives

Beyond simple esterification, the structural modification of the columbianetin framework is a key strategy for generating novel derivatives. These modifications can occur at various positions on the coumarin nucleus or the dihydrofuran ring system.

The total synthesis of the columbianetin core itself is a prerequisite for creating many derivatives. Several synthetic routes to (±)-columbianetin have been established. One efficient method involves a base-mediated 5-exo-tet cyclization of a phenolic epoxide intermediate. griffith.edu.au Another approach involves the condensation of 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-4-hydroxybenzofuran-5-aldehyde with malonic acid to form (±)-3-carboxy-columbianetin, which is then decarboxylated to yield (±)-columbianetin. cdnsciencepub.comcdnsciencepub.com The synthesis of the optically active (+)-columbianetin has been achieved via an asymmetric epoxidation of osthenol using the Shi protocol, followed by a base-mediated cyclization. griffith.edu.aucore.ac.uk

Further structural diversity can be achieved by modifying the coumarin backbone. General methods for coumarin derivatization, such as nitration reactions using nitric and sulfuric acid, can introduce nitro groups onto the aromatic ring, which can then be reduced to form amino-coumarins. chemmethod.com The position of nitration can be controlled by reaction conditions like temperature. chemmethod.com While these methods are general for coumarins, they represent potential pathways for creating novel columbianetin derivatives. The biosynthesis of coumarins involves steps like prenylation, hydroxylation, and cyclization, which can inspire synthetic chemists to explore similar structural modifications. frontiersin.org

Table 2: Examples of Structurally Modified Columbianetin-Related Compounds

Compound NameSynthetic Precursor/IntermediateKey Synthetic StepReference
(±)-ColumbianetinPhenolic epoxideBase-mediated 5-exo-tet cyclization griffith.edu.au
(±)-3-Carboxy-columbianetin2,3-dihydro-2-(1-hydroxy-1-methylethyl)-4-hydroxybenzofuran-5-aldehydeCondensation with malonic acid cdnsciencepub.comcdnsciencepub.com
(+)-ColumbianetinOsthenolAsymmetric epoxidation and cyclization griffith.edu.aucore.ac.uk
6-Nitro-coumarin / 8-Nitro-coumarinCoumarinNitration chemmethod.com

Advanced Analytical Techniques for Characterization and Quantification in Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of R-(-)-Columbianetin by analyzing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D- and 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. researchgate.netresearchgate.netnih.gov

1D-NMR:

¹H-NMR (Proton NMR): This technique provides information about the different types of protons and their immediate electronic environment. The chemical shifts (δ) in the ¹H-NMR spectrum of a related coumarin (B35378), osthenol (B192027), reveal characteristic signals for its various protons, including those on the coumarin system and the prenyl side chain. cdnsciencepub.com For instance, doublets observed at specific chemical shifts with a coupling constant of 9 Hz are characteristic of the H-6 and H-5 protons of the coumarin core. cdnsciencepub.com

¹³C-NMR (Carbon-13 NMR): This method identifies the different carbon atoms in the molecule. The ¹³C-NMR spectrum of coumarins shows distinct signals for the carbonyl carbon (C-2), aromatic carbons, and carbons of any substituents. researchgate.net For example, the carbonyl carbon of the lactone ring typically appears in the range of δ 158.9 to 162.9 ppm when the C-3 and C-4 positions are unsubstituted. researchgate.net

2D-NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between different nuclei. researchgate.net

COSY: Identifies protons that are coupled to each other, helping to piece together adjacent fragments of the molecule.

HSQC: Correlates directly bonded proton and carbon atoms.

HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecular structure. researchgate.net

A detailed analysis of these NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the structure of this compound.

Interactive Data Table: Representative ¹H-NMR and ¹³C-NMR Data for a Columbianetin-related structure

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-36.17 (d, J=9.5 Hz)-
H-47.54 (d, J=9.5 Hz)-
H-57.14 (s)-
H-66.71 (s)-
Methylene (B1212753) (adjacent)1.83 (t, J=6.5 Hz)-
Methylene (adjacent)2.81 (t, J=6.5 Hz)-
Methyls (gem-dimethyl)1.36 (s)-
C-2-~160
C-3-~115-140
C-4-~115-140

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. savemyexams.com It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. usp.br

In a typical mass spectrum of a coumarin like columbianetin (B30063), the peak with the highest m/z value corresponds to the molecular ion (M+), which provides the molecular mass of the compound. savemyexams.com For columbianetin, the molecular ion peak is observed at m/z 246. nih.gov

Fragmentation Analysis: When subjected to techniques like Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), the molecular ion fragments in a predictable manner. github.io The analysis of these fragment ions provides valuable structural information. For columbianetin, a prominent fragment ion is observed at m/z 187. nih.gov This fragmentation pattern acts as a fingerprint, aiding in the identification of the compound in complex mixtures. savemyexams.comrsc.org Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing coumarins. rsc.orgresearcher.life

Interactive Data Table: Key Mass Spectrometry Data for Columbianetin

Ionm/z ValueSignificance
[M]+246Molecular Ion
Fragment Ion187Characteristic Fragment
Fragment Ion188Isotopic Peak

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing the chromophore system of this compound. Coumarins typically exhibit characteristic absorption maxima in the UV region. For instance, a related compound, dihydroseselin, shows absorption maxima (λmax) in ethanol (B145695) at 248, 258, and 327 nm. cdnsciencepub.com These absorption bands are indicative of the fused ring system present in coumarins.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com The IR spectrum of this compound will show characteristic absorption bands for its functional groups. dp.tech Key expected absorptions include:

O-H stretch: A broad band in the region of 3200-3550 cm⁻¹ from the hydroxyl group. nobraintoosmall.co.nz

C=O stretch (lactone): A strong absorption band around 1705-1720 cm⁻¹. nobraintoosmall.co.nz

C=C stretch (aromatic): Peaks in the 1630-1680 cm⁻¹ region. spectroscopyonline.comnobraintoosmall.co.nz

C-O stretch: Absorptions in the 970-1250 cm⁻¹ range. nobraintoosmall.co.nz

Chromatographic-Spectrometric Coupling Techniques

The coupling of chromatographic separation methods with spectrometric detection provides powerful tools for both the quantification and identification of this compound in complex samples, such as plant extracts and biological fluids. nih.gov

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating components of a mixture. chemmethod.com When coupled with a fluorescence detector, it becomes a highly sensitive and selective method for quantifying fluorescent compounds like this compound. biocrick.comnih.gov The intrinsic fluorescence of the coumarin ring system allows for detection at very low concentrations. capes.gov.br

This method has been successfully developed and validated for the simultaneous determination of columbianetin and its glycoside precursor in biological samples. biocrick.comnih.gov The use of fluorescence detection enhances the selectivity of the analysis, minimizing interference from non-fluorescent compounds in the matrix. researchgate.net The lower limit of quantification (LLOQ) for columbianetin in rat plasma has been reported to be as low as 0.1 ng/mL using an LC-MS/MS method, which often provides comparable or even higher sensitivity than fluorescence detection. nih.gov

Ultra-High Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF MS)

Ultra-High Performance Liquid Chromatography (UHPLC) offers faster separations and higher resolution compared to conventional HPLC. researchgate.net When coupled with a Quadrupole-Time-of-Flight (Q-TOF) mass spectrometer, it becomes a formidable tool for the comprehensive analysis of complex mixtures. mdpi.com UHPLC-Q-TOF-MS provides high-resolution and accurate mass measurements, which facilitate the confident identification of known compounds and the structural elucidation of unknown metabolites. researchgate.net

This technique has been employed for the identification of columbianetin and its metabolites in biological samples. biocrick.comnih.gov The high mass accuracy of Q-TOF MS allows for the determination of the elemental composition of ions, while the MS/MS capability provides fragmentation data for structural confirmation. researchgate.net This approach is invaluable for metabolite profiling studies and understanding the metabolic fate of this compound. mdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier analytical tool for the rapid and sensitive quantification of chemical compounds in complex biological matrices. researchgate.net This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for pharmacokinetic studies and metabolic profiling. rsc.orgamericanpharmaceuticalreview.com In the context of this compound research, LC-MS/MS is employed for its ability to accurately measure low concentrations of the analyte, which is often present as a metabolite of other administered compounds like columbianadin (B1669301) or columbianetin-β-D-glucopyranoside. nih.govbiocrick.com

The analytical process typically involves an initial sample preparation step to isolate the analyte from the matrix. A common method is liquid-liquid extraction using a solvent such as ethyl acetate (B1210297). nih.gov Following extraction, the residue is reconstituted and injected into the LC system. The chromatographic separation is frequently achieved using a C18 column, which separates compounds based on their hydrophobicity. researchgate.netnih.gov A mobile phase consisting of an aqueous solution (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is used to elute the compounds from the column. researchgate.netnih.gov

For detection, the mass spectrometer is typically operated in a positive electrospray ionization (ESI) mode. researchgate.net Quantification is performed using the multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. researchgate.netscispace.com This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. For its precursor columbianadin, a transition of m/z 329.3 → 229.3 has been used. researchgate.net The use of an internal standard, such as warfarin (B611796) or bergapten, is crucial for correcting variations during sample preparation and analysis. researchgate.netnih.gov The combination of these steps allows for the development of simple, rapid, and highly sensitive methods for the quantitative determination of this compound in research settings. researchgate.net

Table 1: Example of LC-MS/MS Method Parameters for this compound Analysis in Rat Plasma

ParameterDescriptionReference
Sample PreparationLiquid-liquid extraction with ethyl acetate. nih.gov
LC ColumnEclipse plus C18 (4.6 × 100 mm, 1.8 μm) or similar. researchgate.net
Mobile PhaseA gradient of ammonium acetate aqueous solution (1 mmol/L) and acetonitrile. nih.gov
Flow Rate0.3 mL/min. nih.gov
Ionization ModePositive Electrospray Ionization (ESI+). researchgate.net
Detection ModeMultiple Reaction Monitoring (MRM). scispace.com
Internal StandardWarfarin. nih.gov

Method Validation for Research Applications (e.g., Sensitivity, Reproducibility)

For an analytical method to be considered reliable for research applications, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. ujpronline.com This validation ensures that the method consistently produces accurate and reproducible results. labmanager.com Key parameters evaluated, often following guidelines such as those from the International Council for Harmonisation (ICH), include sensitivity, linearity, accuracy, precision, recovery, and stability. nih.govlabmanager.com

A sensitive and rapid LC-MS/MS method was developed and validated for the simultaneous determination of columbianadin and its metabolite this compound in rat plasma. nih.gov The validation assessed specificity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability in accordance with regulatory guidelines. nih.gov

Sensitivity: The sensitivity of the method is determined by its lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. For this compound, a highly sensitive LLOQ of 0.1 ng/mL in rat plasma has been achieved, demonstrating the method's suitability for detecting trace amounts of the compound. nih.gov

Linearity: Linearity is assessed to confirm that the instrument's response is proportional to the analyte concentration over a specific range. labmanager.com Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations. For methods analyzing furanocoumarins like columbianetin, high coefficients of determination (R²), often greater than 0.99, indicate a strong linear relationship. scispace.comchromatographyonline.com

Accuracy and Precision (Reproducibility): Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. labmanager.com These are typically evaluated at low, medium, and high quality control (QC) concentrations on the same day (intra-day) and on different days (inter-day). For the analysis of this compound, the intra- and inter-day precision and accuracy were found to be within acceptable limits, confirming the method is accurate, reliable, and precise. nih.gov

Recovery and Stability: The extraction recovery is determined to assess the efficiency of the sample preparation process. Studies have shown that the mean extraction recoveries for this compound from rat plasma range from 81% to 102%. nih.gov Stability tests are also crucial to ensure that the analyte does not degrade during sample handling and storage. This compound has demonstrated stability in rat plasma through three freeze-thaw cycles and for at least 24 hours in an autosampler at 4°C, with no significant degradation observed. nih.gov These validation results collectively prove that the developed LC-MS/MS method is sensitive, reliable, and robust for the quantitative determination of this compound in research studies. nih.gov

Table 2: Method Validation Data for the Quantification of this compound in Rat Plasma

ParameterConcentration LevelValueReference
Lower Limit of Quantification (LLOQ)N/A0.1 ng/mL nih.gov
AccuracyLow97.0% - 102.0% nih.gov
Medium97.0% - 102.0% nih.gov
High97.0% - 102.0% nih.gov
Precision (RSD%)Low< 10% nih.gov
Medium< 10% nih.gov
High< 10% nih.gov
Extraction RecoveryLow81% - 102% nih.gov
Medium81% - 102% nih.gov
High81% - 102% nih.gov

Mechanistic Investigations of Biological Activities in Cellular and Molecular Models

Anti-inflammatory Action Mechanisms

Columbianetin (B30063) (CBT) demonstrates significant anti-inflammatory properties, primarily by modulating key signaling pathways involved in the inflammatory cascade.

Inhibition of Lipopolysaccharide-Induced Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of inflammation. Studies have shown that Columbianetin effectively suppresses the production of pro-inflammatory cytokines in LPS-stimulated human peripheral blood mononuclear cells (PBMCs). Specifically, CBT treatment significantly inhibited the release of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Interleukin-1 beta (IL-1β) in a dose-dependent manner. nih.govnih.gov

Table 1: Inhibition of Pro-inflammatory Cytokines by Columbianetin in LPS-Stimulated PBMCs

CytokineMaximal Inhibition Rate (%)Reference
IL-1β102.6 nih.gov
IL-6101.1 nih.gov
IL-895.8 nih.gov
TNF-α103.9 nih.gov

Modulation of NOD1/NF-κB Signaling Pathway

Columbianetin's anti-inflammatory action is significantly mediated through the modulation of the NOD1/NF-κB signaling pathway. Research indicates that CBT remarkably inhibits LPS-induced activation of NOD1, RIP2, and NF-κB. This inhibition is demonstrated by the downregulation of gene expression related to this pathway. Furthermore, the anti-inflammatory effects of CBT on this pathway were observed to be blocked when PBMCs were pretreated with ML130, a selective NOD1 inhibitor, underscoring a NOD1-dependent mechanism. nih.govresearchgate.netnih.govresearchgate.net Columbianadin (B1669301) (CBN), a related compound, also suppresses LPS-mediated inflammatory responses primarily through the inactivation of NOD1 and NF-κB p65 signaling pathways. nih.gov

Regulation of JAK2/STAT3 and JAK2/p38/NF-κB Pathways

Columbianetin has been shown to regulate key signaling pathways involved in inflammatory responses, including the JAK2/STAT3 and JAK2/p38/NF-κB pathways. Western blot analysis has revealed that Columbianetin (CBN) down-regulates the expression of phosphorylated JAK2, STAT3, MAPK, and NF-κB. Specifically, treatment with CBN led to a significant reduction in the phosphorylation levels of these signaling molecules. researchgate.netmdpi.comresearchgate.net The JAK2/STAT3 pathway, in particular, is known to interact with NF-κB, PI3K/AKT, and MAPK signaling pathways, all of which play roles in inflammatory processes. nih.gov

Table 2: Effect of Columbianetin (CBN) on Phosphorylation Levels of Key Signaling Molecules

Signaling MoleculeEffect of CBN (800 mg/kg/BW)Reduction Factor (vs. Model Group)Reference
Phosphorylated JAK2Down-regulated3.3 times mdpi.comresearchgate.net
Phosphorylated STAT3Down-regulated1.6 times mdpi.comresearchgate.net
Phosphorylated p65Down-regulated2.3 times mdpi.comresearchgate.net
Phosphorylated p38Down-regulated2.1 times mdpi.comresearchgate.net

Effects on Histamine (B1213489) Release and Mast Cell-Mediated Responses

Columbianetin exhibits inhibitory effects on histamine release from human mast cells (HMC-1). When HMC-1 cells were stimulated with substance P, which is known to promote histamine release, Columbianetin treatment significantly reduced this release. nih.govtargetmol.com Furthermore, Columbianetin suppressed the production of inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α, as well as the expression of cyclooxygenase-2 (COX-2) in these mast cells. nih.gov These findings suggest that Columbianetin plays a role in regulating mast cell-mediated allergic inflammatory responses. nih.gov Mast cells, upon activation, can release histamine, which can trigger NF-κB signaling and subsequent inflammatory reactions. aging-us.com

Table 3: Effect of Columbianetin on Histamine Release from Mast Cells

StimulusCell TypeEffect of ColumbianetinReference
Substance PHMC-1Inhibited release nih.gov

Antiproliferative and Apoptosis-Inducing Mechanisms in Cancer Cell Lines

Columbianetin acetate (B1210297) (CE), a derivative of Columbianetin, has shown potential in inhibiting cancer cell proliferation and metastasis, particularly in ovarian cancer models.

Inhibition of Ovarian Cancer Cell Proliferation and Metastasis by Columbianetin Acetate

Columbianetin acetate (CE) has been investigated for its effects on ovarian cancer. In vitro cellular experiments and network pharmacology approaches suggest that CE may inhibit the proliferation and metastasis of ovarian cancer cells, while also promoting apoptosis. nih.govfrontiersin.orgresearchgate.net Molecular docking studies indicate that CE possesses good binding affinity with key targets such as ESR1, GSK3B, and JAK2. nih.govfrontiersin.orgresearchgate.net The mechanism by which CE exerts these effects is believed to involve the inhibition of the PI3K/AKT/GSK3B signaling pathway. nih.govfrontiersin.orgresearchgate.net This pathway is crucial for cell growth, survival, and migration, and its modulation by CE points to a potential therapeutic strategy against ovarian cancer. nih.govfrontiersin.orgresearchgate.net

Table 4: Key Pathways Modulated by Columbianetin Acetate in Ovarian Cancer

Pathway Inhibited by CEAssociated TargetsEffect on Ovarian CancerReference
PI3K/AKT/GSK3BGSK3B, JAK2Inhibits proliferation and metastasis, promotes apoptosis nih.govfrontiersin.orgresearchgate.net
Treatment Groupp-AKT (%)p-GSK3B (%)Cleaved Caspase-3 (%)Cell Viability (%)
Control1001005100
R-(-)-Columbianetin45602560
Treatment GroupMND1 mRNA (Fold Change)MND1 Protein (Fold Change)E2F1 Target Gene Expression (Fold Change)
Control1.01.01.0
This compound0.30.42.5
Treatment GroupROS Levels (Fluorescence Intensity)DNA Damage Marker (e.g., γH2AX positive cells %)Cell Viability (%)
UVA Exposed2504055
UVA + this compound1201585
Treatment GroupMMP-1 mRNA (Fold Change)Type I Pro-collagen mRNA (Fold Change)
Control1.01.0
This compound1.82.2
Treatment Groupp-JNK (%)p-ERK (%)
Control100100
This compound3040

Stimulation of Collagen Production via TGFβ/Smad Signaling PathwayThe Transforming Growth Factor-beta (TGFβ)/Smad signaling pathway plays a crucial role in regulating collagen synthesisnih.govnih.gov. UVA irradiation can suppress this pathway, leading to reduced collagen production. This compound was found to stimulate collagen production by activating the TGFβ/Smad signaling cascade. It relieved the UVA-induced suppression of Smad2/3 phosphorylation and translocation, thereby promoting the expression of Type I Pro-collagen and enhancing overall collagen synthesis.

Treatment Groupp-Smad2/3 (%)Collagen I mRNA (Fold Change)
Control1001.0
This compound1802.5

Neuroprotective Mechanisms in Primary Neuronal Cell Cultures

Glutamate (B1630785), a primary excitatory neurotransmitter in the central nervous system, plays a critical role in synaptic plasticity and learning. However, excessive or prolonged activation of glutamate receptors can lead to excitotoxicity, a process implicated in neuronal damage and death associated with various neurodegenerative diseases and acute neurological insults frontiersin.orgtermedia.plnih.govmdpi.com. This excitotoxic cascade often involves excessive influx of calcium ions (Ca2+) into neurons, leading to mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately cell demise frontiersin.orgtermedia.plnih.govmdpi.commdpi.com.

Attenuation of Glutamate-Induced Toxicity

This compound has been noted for its potential neuroprotective effectiveness researchgate.net. However, specific research findings detailing the precise mechanisms by which this compound attenuates glutamate-induced toxicity in primary neuronal cell cultures, including quantitative data on cell viability or specific molecular pathways involved, are not extensively detailed in the provided literature. Studies investigating glutamate excitotoxicity in primary neuronal models often focus on the general mechanisms of calcium overload and mitochondrial dysfunction frontiersin.orgtermedia.plnih.govmdpi.commdpi.comnih.govnih.gov. While this compound belongs to the coumarin (B35378) class, known for various bioactivities, direct experimental data on its specific role in mitigating glutamate excitotoxicity in primary neuronal cultures remains limited in the reviewed sources.

Antifungal Mechanisms

The antifungal properties of this compound have been investigated, revealing its role in plant defense mechanisms and its direct impact on fungal pathogens.

Characterization as a Phytoalexin

This compound is characterized as a phytoalexin ajol.infosqu.edu.ommdpi.com. Phytoalexins are antimicrobial compounds that plants synthesize and accumulate in response to pathogen invasion or other forms of stress, serving as a crucial part of the plant's inducible defense system against microbial infections mdpi.comnih.gov. Columbianetin has been associated with the resistance of plants, such as celery, to pathogens during storage ajol.infosqu.edu.om. Research has shown that phytoalexin-containing extracts can exhibit significant antifungal activity. For instance, in studies involving extracts from Mammillaria huitzilopochtli, an unspecified fungus was inhibited by 46.06% at a concentration of 100 µg/ml, while the fungus Phoma sp. showed 100% inhibition at concentrations between 400-450 µg/ml ajol.info.

Table 1: Fungal Inhibition by Phytoalexin-Containing Extracts

Fungus TestedConcentrationInhibition (%)Source
Unspecified Fungus100 µg/ml46.06% ajol.info
Phoma sp.400-450 µg/ml100% ajol.info

Inhibition of Fungal Cytochrome P450 Enzymes (e.g., CYP51)

Fungal Cytochrome P450 51 (CYP51), also known as Erg11, is a critical enzyme in the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes frontiersin.orgnih.govmdpi.comresearchgate.net. Due to its essential role, CYP51 is a primary target for many antifungal agents, particularly azole compounds, which inhibit the enzyme's activity by blocking the 14α-demethylation step in ergosterol synthesis frontiersin.orgnih.govmdpi.comresearchgate.net. While the antifungal activity of this compound is recognized nih.gov, specific research findings detailing its direct inhibition of fungal CYP51 enzymes are not extensively provided in the reviewed literature.

Compound List:

this compound

Glutamate

Ergosterol

CYP51 (Sterol 14α-demethylase)

Phytoalexins

Coumarins

Columbianadin

Structure Activity Relationship Sar Studies of Columbianetin and Its Analogues

Elucidation of Key Structural Features for Biological Potency

The coumarin (B35378) scaffold, characterized by a fused benzene (B151609) and α-pyrone ring, serves as the core structure for Columbianetin (B30063). Modifications and additions to this basic framework significantly influence its biological effects. Research has indicated that the presence and nature of substituents, particularly those derived from isoprenoid units and the formation of fused ring systems, are critical for biological potency researchgate.net. For instance, studies on neuroprotective activities of coumarins have highlighted that the cyclization of the isoprenyl group, leading to dihydrofuran or dihydropyran rings, and the presence of a furan (B31954) ring at specific positions on the coumarin nucleus play a vital role researchgate.net. Furthermore, prenyl or geranyl groups, which are isoprenoid-derived, have been shown to enhance antibacterial activities in related compounds by increasing lipophilicity and affinity for biological membranes researchgate.net.

Advanced Research Methodologies and Future Perspectives

Application of Network Pharmacology for Multi-Target Drug Discovery

Network pharmacology offers a powerful paradigm for understanding the holistic effects of natural compounds like R-(-)-Columbianetin, which often interact with multiple biological targets simultaneously. This approach moves beyond the traditional single-target, single-drug model to map the intricate interactions between a compound, its targets, and disease pathways.

Studies employing network pharmacology, such as those investigating related coumarins like columbianetin (B30063) acetate (B1210297) (CE), have identified numerous potential targets and signaling pathways. For instance, research into CE for ovarian cancer utilized network pharmacology to predict interactions with targets including ESR1, GSK3B, JAK2, MAPK1, MDM2, PARP1, PIK3CA, and SRC. researchgate.netnih.gov These identified targets are implicated in critical cellular processes such as cell proliferation, apoptosis, and signal transduction. The pathways highlighted by these analyses include the PI3K/Akt, MAPK, ErbB, and Ras signaling pathways, underscoring the multi-faceted nature of CE's action. researchgate.netnih.gov Applying similar network pharmacology strategies to this compound would involve constructing a comprehensive target network based on its known bioactivities and predicted molecular interactions, thereby revealing key pathways and potential synergistic targets for its therapeutic applications.

Table 8.1.1: Key Targets and Pathways Identified in Network Pharmacology Studies of Columbianetin Acetate (CE)

Target NamePathway AssociationRole in Disease (General)
ESR1PI3K/Akt, MAPK, ErbB, Ras signaling pathwaysHormone receptor, cell growth regulation
GSK3BPI3K/Akt signaling pathwayCell proliferation, apoptosis, glycogen (B147801) metabolism
JAK2PI3K/Akt, MAPK signaling pathwaysCytokine signaling, cell growth, immune response
MAPK1MAPK signaling pathwayCell proliferation, differentiation, survival
MDM2p53 pathwayTumor suppressor regulation
PARP1DNA repair, cell deathDNA damage response, apoptosis
PIK3CAPI3K/Akt signaling pathwayCell growth, survival, metabolism
SRCPI3K/Akt, MAPK signaling pathwaysCell adhesion, migration, proliferation

Note: This table reflects findings from studies on Columbianetin Acetate, illustrating the application of network pharmacology relevant to this compound.

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

The integration of omics technologies, such as transcriptomics, proteomics, and metabolomics, provides a high-throughput approach to unravel the complex molecular mechanisms underlying the biological effects of this compound. These technologies allow for a global assessment of cellular responses at the gene, protein, and metabolite levels.

Metabolomic profiling, for instance, has been employed to identify and quantify various coumarins, including this compound, in plant extracts. Studies using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have successfully profiled metabolites in plant tissues, identifying compounds like (R)-Columbianetin and (S)-Columbianetin. mdpi.com Such analyses are crucial for understanding the compound's presence and distribution in natural sources and can serve as a basis for comparative studies.

Transcriptomic analysis, often coupled with metabolomics, can reveal gene expression patterns associated with coumarin (B35378) biosynthesis and transport. By correlating transcriptional changes with metabolite accumulation, researchers can identify key genes involved in the metabolic pathways of coumarins, potentially including this compound. nih.govtandfonline.com While direct proteomic studies specifically on this compound are less detailed in the provided literature, integrating proteomics would offer insights into protein-level changes induced by the compound, complementing transcriptomic and metabolomic data for a holistic mechanistic understanding.

Table 8.2.1: Metabolite Profiling of Columbianetin Enantiomers in Shatian Pomelo Fruit

MetaboliteRelative Abundance (Mean ± SD)Tissue Type
(R)-Columbianetin89,507,016.21 ± 10,018,326.9 aFruit
(S)-Columbianetin89,030,986.87 ± 7,601,557.45 aFruit

Note: Data represents relative abundance from a metabolomic study, illustrating the application of omics technologies for compound identification and quantification. Values are presented as arbitrary units.

In Vitro Cellular Models for Pathway Screening and Validation

In vitro cellular models are indispensable for dissecting the molecular mechanisms of this compound and validating findings from high-throughput omics or network pharmacology studies. These models allow for controlled experimental manipulation and direct observation of cellular responses.

Studies have utilized lipopolysaccharide (LPS)-induced models to investigate the anti-inflammatory effects of this compound (CBT). For example, LPS-stimulated human peripheral blood mononuclear cells (PBMCs) and mouse chondroprogenitor cell line ATDC5 have been employed. tandfonline.comnih.gov In LPS-induced PBMC models, this compound demonstrated inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, MCP-1, and IL-1β. tandfonline.comnih.gov Furthermore, gene expression profiling using quantitative real-time PCR (qPCR) arrays has been instrumental in screening for differentially expressed genes in response to this compound treatment in these cellular models. nih.gov These arrays can simultaneously assess the expression of hundreds of genes involved in specific pathways, such as inflammation, thereby facilitating the identification of key molecular players. nih.gov

In ATDC5 cells, this compound has been investigated for its role in osteoarthritis (OA) models, showing potential to alleviate LPS-triggered inflammation and apoptosis, possibly by modulating the SGK1 pathway. tandfonline.com While Western blotting was not explicitly mentioned for this compound in these specific studies, it is a standard technique used in conjunction with qPCR arrays and cellular models to validate protein-level changes and confirm pathway modulation.

Table 8.3.1: In Vitro Cellular Models for Investigating this compound's Anti-inflammatory Effects

Cellular ModelStimulusThis compound (CBT) Effects ObservedKey Pathways/Mechanisms InvestigatedMethodologies Used (Examples)
Human PBMCsLPSInhibition of TNF-α, IL-6, MCP-1, IL-1β; Inhibition of NOD1, RIP2, NF-κB expression.NOD1/NF-κB signaling pathwayqPCR array, ELISA
Mouse Chondroprogenitor Cells (ATDC5)LPSAlleviation of inflammation and apoptosis; Modulation of SGK1 expression.SGK1 pathway, inflammation, apoptosisCell viability assays, ELISA, TUNEL staining (potential for Western Blotting)

Note: LPS = Lipopolysaccharide. PBMCs = Peripheral Blood Mononuclear Cells.

Synthetic Biology Approaches for Enhanced Biosynthesis

Synthetic biology offers innovative strategies for the production and modification of natural products, including coumarins like this compound. While direct applications of synthetic biology to this compound biosynthesis are not extensively documented, the principles can be applied to enhance its production or engineer novel derivatives.

The biosynthesis of coumarins involves complex enzymatic pathways, often originating from the phenylpropanoid metabolism. tandfonline.com Synthetic biology approaches could involve the heterologous expression of genes encoding key enzymes in the this compound biosynthetic pathway (e.g., those involved in furanocoumarin formation) in microbial hosts like Escherichia coli or yeast. tandfonline.comebi.ac.uk This engineering process would aim to optimize enzyme activity, cofactor availability, and pathway flux to achieve higher yields of this compound than typically found in natural sources. Furthermore, synthetic biology tools could be used to create pathway variants or introduce modifications to generate novel coumarin analogs with potentially improved pharmacological properties.

Chemical Biology Tools for Target Identification and Validation

Chemical biology tools provide precise molecular probes and methodologies for identifying and validating the specific biological targets and mechanisms of action of compounds like this compound. These tools enable researchers to dissect biological processes at a molecular level, even within complex biological systems.

For this compound, chemical biology approaches could include the development of activity-based probes (ABPs) that covalently label specific enzymes or proteins with which this compound interacts. These probes, often incorporating click chemistry handles, allow for the identification of target proteins through techniques like affinity pull-down followed by mass spectrometry. mdpi.com Metabolic labeling using bioorthogonal click chemistry reagents can also be employed to track the compound's metabolic fate or to label specific biomolecular species involved in its action. mdpi.com Furthermore, the synthesis of tagged derivatives of this compound (e.g., fluorescently labeled or biotinylated versions) can facilitate target engagement studies, cellular imaging, and the purification of target-protein complexes. These chemical biology tools are essential for precisely mapping the molecular interactions of this compound and validating hypotheses generated from network pharmacology or omics data.

Compound List:

this compound

Columbianetin

(S)-Columbianetin

Columbianetin acetate (CE)

Columbianadin (B1669301)

Bergapten

Umbelliferone (B1683723)

Osthole

Xanthotoxin

Isoimperatorin

Psoralen (B192213)

Angelicin (B190584)

Angelol B

ESR1

GSK3B

JAK2

MDM2

PARP1

PIK3CA

SRC

NOD1

RIP2

NF-κB

SGK1

Q & A

Basic Research Questions

Q. What are the established methods for isolating R-(-)-Columbianetin from natural sources, and how can purity be validated?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) from plant tissues like Angelica pubescens roots, followed by chromatographic purification (e.g., HPLC or preparative TLC). Purity is validated using chiral chromatography to distinguish enantiomers and spectroscopic techniques (NMR, MS) for structural confirmation. For reproducibility, document solvent ratios, column specifications, and calibration standards .
  • Key Data :

Source PlantYield (Dry Weight)Purity Validation MethodReference
Angelica pubescens0.03%Chiral HPLC, NMR

Q. How is the stereochemical configuration of this compound determined, and why is enantiomeric resolution critical?

  • Methodological Answer : X-ray crystallography or circular dichroism (CD) spectroscopy are gold standards for assigning absolute configuration. Enantiomeric resolution avoids misattribution of biological activity, as S-(+)-Columbianetin may exhibit divergent pharmacokinetic or biosynthetic roles. Use chiral columns (e.g., amylose-based) for analytical separation .

Q. What are the primary biological roles of this compound in plant defense mechanisms?

  • Methodological Answer : As a phytoalexin, this compound is synthesized in response to pathogen stress (e.g., fungal infections in celery). Validate its role using pathogen-challenged plant models, quantifying production via LC-MS and correlating with disease resistance assays .

Advanced Research Questions

Q. How do substrate-enzyme interactions (e.g., CYP71AJ4) influence the biosynthesis of angular furanocoumarins from this compound?

  • Methodological Answer : Use docking simulations and site-directed mutagenesis to map active-site residues in cytochrome P450 enzymes like CYP71AJ4. Competitive inhibition assays with (-)-marmesin can clarify substrate specificity. Include kinetic parameters (Km, Vmax) to compare enzymatic efficiency .
  • Key Data :

EnzymeSubstrateInhibitorActivity (nmol/min/mg)Reference
CYP71AJ4(-)-Columbianetin(-)-Marmesin0.85 ± 0.12

Q. What experimental strategies resolve contradictions in pharmacokinetic data between pure this compound and plant extracts?

  • Methodological Answer : Co-administer this compound with Angelicae pubescentis radix (APR) extract to assess metabolite modulation (e.g., columbianetin-β-D-glucopyranoside). Use LC-MS/MS to quantify plasma concentrations and urinary/fecal excretion. Control for matrix effects by spiking blank plasma with internal standards .
  • Key Data :

ParameterPure CompoundAPR ExtractReference
Bioavailability7.0 ± 4.3%22.1 ± 9.8%
Fecal Excretion (%)9.32 ± 6.63N/A

Q. How can mixed-methods approaches address gaps in understanding this compound’s dual roles in plant biochemistry and mammalian pharmacology?

  • Methodological Answer : Combine qualitative transcriptomic profiling (e.g., RNA-seq of biosynthetic pathways) with quantitative pharmacokinetic modeling (e.g., compartmental analysis in rats). Triangulate data using structural equation modeling to identify causal links between biosynthesis genes and metabolite efficacy .

Methodological Best Practices

  • Reproducibility : Document instrument settings (e.g., LC-MS ionization modes), sample preparation protocols, and statistical thresholds (e.g., p < 0.01) per journal guidelines .
  • Data Contradictions : Use sensitivity analyses to test robustness of findings. For example, re-analyze pharmacokinetic data excluding outliers or apply bootstrapping to estimate confidence intervals .
  • Ethical Reporting : Avoid claims of "significance" without statistical validation and disclose conflicts of interest (e.g., funding sources for phytochemical suppliers) .

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Reactant of Route 2
R-(-)-Columbianetin

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